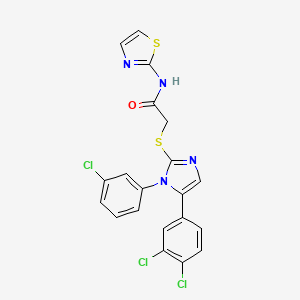

2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

説明

The compound 2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a structurally complex molecule featuring a substituted imidazole core linked via a thioether bridge to an acetamide group terminating in a thiazol-2-yl moiety. This compound’s design integrates halogenated aromatic systems (3-chlorophenyl and 3,4-dichlorophenyl) and heterocyclic motifs (imidazole, thiazole), which are common in pharmacologically active molecules due to their ability to modulate electronic properties, solubility, and binding interactions. Notably, N-substituted acetamides with thiazole termini exhibit structural parallels to penicillin derivatives and demonstrate ligand-like coordination capabilities.

特性

IUPAC Name |

2-[1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl3N4OS2/c21-13-2-1-3-14(9-13)27-17(12-4-5-15(22)16(23)8-12)10-25-20(27)30-11-18(28)26-19-24-6-7-29-19/h1-10H,11H2,(H,24,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGROJFVFQQNFPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=CN=C2SCC(=O)NC3=NC=CS3)C4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl3N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()

- Structure : Simplifies the target compound by replacing the imidazole-thioether group with a direct 3,4-dichlorophenyl-acetamide linkage.

- Synthesis: Prepared via carbodiimide-mediated coupling of 3,4-dichlorophenylacetic acid and 2-aminothiazole in dichloromethane.

- Crystallography : Exhibits a twisted conformation (61.8° dihedral angle between dichlorophenyl and thiazole rings) and forms hydrogen-bonded dimers (N–H⋯N interactions).

N-(Thiazol-2-yl)acetamide Derivatives ()

Compounds such as 9a–9e incorporate triazole-phenoxymethyl bridges instead of imidazole-thioether linkages. For example:

- 9c : Features a 4-bromophenyl-thiazole substituent, synthesized via Cu(I)-catalyzed click chemistry.

- Key Difference : The triazole linker may enhance metabolic stability compared to thioether bonds, while bromine substituents increase molecular weight and polarizability.

Imidazole-Based Analogues

3a-(4-Chlorophenyl)-1-thioxo-imidazo[1,5-a]quinazolinone ()

- Structure: Shares a chlorophenyl-substituted imidazole core but fused to a quinazolinone system.

- Analysis : Structure confirmed via DFT-NMR, highlighting the thioacetamide tautomer’s stability.

Urea and Thiadiazole Derivatives

5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine ()

- Structure : Features a thiadiazole core with a chlorophenylamine substituent.

- Synthesis : Produced via POCl₃-mediated cyclization, yielding a planar, aromatic thiadiazole system.

- Key Difference : Thiadiazoles exhibit distinct electronic properties (e.g., higher electronegativity) compared to thiazoles or imidazoles.

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity and yield?

Answer:

The synthesis involves multi-step pathways requiring precise control of reaction parameters:

- Step 1: Formation of the imidazole core via cyclization reactions under reflux conditions, using catalysts like K₂CO₃ and solvents such as DMF or ethanol .

- Step 2: Thioether linkage formation between the imidazole and acetamide moieties, often employing thiophiles like Lawesson’s reagent .

- Optimization: Temperature (60–80°C) and pH (neutral to slightly basic) must be tightly controlled to minimize side reactions. Reaction progress is monitored via TLC, and purification uses column chromatography or recrystallization .

Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies aromatic protons (δ 7.1–8.3 ppm) and confirms substitution patterns on the imidazole and thiazole rings .

- HPLC-MS: Validates purity (>95%) and molecular weight (e.g., m/z ~500–520 for [M+H]⁺) .

- Elemental Analysis: Matches calculated vs. experimental C, H, N, S, and Cl content to verify stoichiometry .

Advanced: How do structural modifications (e.g., halogen positioning) influence biological activity?

Answer:

- Substituent Effects:

- 3-Chlorophenyl vs. 4-Chlorophenyl: Meta-substitution on the phenyl ring enhances steric interactions with hydrophobic enzyme pockets, potentially increasing IC₅₀ values in kinase inhibition assays .

- Thiazole vs. Thiadiazole: Replacing the thiazole with a thiadiazole group alters solubility (logP changes by ~0.5 units) and bioavailability .

- Methodology: Comparative SAR studies using in vitro enzymatic assays (e.g., ATPase inhibition) paired with molecular docking (AutoDock Vina) to map binding affinities .

Advanced: How can researchers resolve contradictions in activity data across structurally similar analogs?

Answer:

- Root Cause Analysis:

- Bioassay Variability: Standardize protocols (e.g., cell line passage number, incubation time) to reduce inter-lab discrepancies .

- Structural Confounders: Use X-ray crystallography to confirm if minor differences (e.g., 3,4-dichloro vs. 4-methoxy substituents) alter target binding modes .

- Case Study: A 10-fold difference in IC₅₀ between 3-chloro and 4-chloro derivatives was traced to differential π-π stacking with tyrosine residues in the active site .

Advanced: What pharmacokinetic challenges arise from the compound’s chlorine-rich structure?

Answer:

- Lipophilicity: High Cl content increases logP (>4), leading to poor aqueous solubility. Mitigation includes:

- Formulation: Use of co-solvents (e.g., PEG-400) or nanoemulsions .

- Prodrug Design: Introduce phosphate esters at the acetamide moiety to enhance solubility .

- Metabolic Stability: Chlorine atoms reduce CYP450-mediated oxidation, but in vivo studies (rodent models) are needed to assess half-life extension .

Advanced: How can molecular docking guide the optimization of this compound’s binding affinity?

Answer:

- Protocol:

- Target Preparation: Retrieve protein structures (e.g., EGFR kinase, PDB ID: 1M17) and prepare with protonation states optimized at pH 7.4 .

- Docking Parameters: Use flexible ligand docking in Schrödinger Suite, prioritizing H-bond interactions with catalytic lysine (K721) and hydrophobic contacts with phenylalanine (F723) .

- Validation: Compare docking scores (Glide XP) with experimental IC₅₀ values to refine scoring functions .

Advanced: How do in vitro and in vivo assay results diverge, and how can this be addressed?

Answer:

- Common Discrepancies:

- Plasma Protein Binding: In vitro assays (e.g., cell-free enzymatic tests) may underestimate in vivo efficacy due to serum albumin binding .

- Metabolite Interference: Active metabolites (e.g., sulfoxide derivatives) not present in vitro can alter activity profiles in rodent models .

- Solutions:

- Microsomal Stability Assays: Pre-screen compounds with liver microsomes to predict metabolic pathways .

- PD/PK Modeling: Integrate in vitro IC₅₀ and in vivo clearance data to adjust dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。